![molecular formula C5H3ClN4 B1347223 8-Chlorotetrazolo[1,5-a]pyridine CAS No. 40971-88-8](/img/structure/B1347223.png)
8-Chlorotetrazolo[1,5-a]pyridine
Overview
Description
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines, such as 8-Chlorotetrazolo[1,5-a]pyridine, can be controlled using the dimethylamino leaving group. The initial condensation proceeds via an addition–elimination mechanism (aza-Michael type), thus bonding the NH2-group of the starting aminopyrazole with the Cβ of the compound .Molecular Structure Analysis
The molecular structure of 8-Chlorotetrazolo[1,5-a]pyridine includes a tetrazolo[1,5-a]pyridine ring with a chlorine atom attached at the 8th position . The InChI string representation of the molecule isInChI=1S/C5H3ClN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H
. Physical And Chemical Properties Analysis
8-Chlorotetrazolo[1,5-a]pyridine has a density of 1.7±0.1 g/cm³. It has a molar refractivity of 38.2±0.5 cm³. The compound has 4 hydrogen bond acceptors and no hydrogen bond donors. It has a topological polar surface area of 43.1 Ų. The compound has a complexity of 131 .Scientific Research Applications
Photochemical Reactions and Ring Expansion
8-Chlorotetrazolo[1,5-a]pyridine and similar compounds undergo photochemical nitrogen elimination and ring expansion. This leads to the formation of 1,3-diazacyclohepta-1,2,4,6-tetraenes and cyanovinylketenimines. Additionally, 6,8-Dichlorotetrazolo[1,5-a]pyridine reacts with ROH/RONa to exchange the chlorine in position 8, resulting in various substituted tetrazolo[1,5-a]pyridines. Photolysis in the presence of alcohols or amines yields 1H- or 5H-1,3-diazepines (Reisinger, Bernhardt, & Wentrup, 2004).
Equilibrium with Azidopyridines
Tetrazolo[1,5-a]pyridines, including variants of 8-Chlorotetrazolo[1,5-a]pyridine, are in equilibrium with corresponding 2-azidopyridines. This equilibrium plays a significant role in the chemical behavior and potential applications of these compounds (Lowe-Ma, Nissan, & Wilson, 1990).
Conformationally Constrained Inhibitors
The 8-chlorotetrazolo[1,5-a]pyridine structure has been utilized in the synthesis of conformationally restricted inhibitors, like farnesyltransferase inhibitor analogues. These analogues exhibit improved in vivo metabolic stability, indicating potential pharmaceutical applications (Dinsmore et al., 2000).
Photophysical Investigation for Membrane Probes
Imidazo[1,5-a]pyridine-based fluorophores, related to 8-chlorotetrazolo[1,5-a]pyridine, are being studied as potential cell membrane probes. These compounds have notable photophysical properties that make them suitable for investigating membrane dynamics, hydration, and fluidity, crucial for monitoring cellular health (Renno et al., 2022).
Synthesis of Novel Derivatives
Methods for transforming 8-bromotetrazolo[1,5-a]pyridine, a close relative of 8-chlorotetrazolo[1,5-a]pyridine, into a variety of novel derivatives have been described. These synthetic approaches can potentially be applied to 8-chlorotetrazolo[1,5-a]pyridine for creating diverse compounds with specific properties (Laha & Cuny, 2008).
Crystal Structure Analysis
Studies on the crystal structure of compounds closely related to 8-Chlorotetrazolo[1,5-a]pyridine provide insights into their molecular conformation and potential interactions, which is crucial for understanding their behavior in various applications (Kapoor et al., 2011).
properties
IUPAC Name |
8-chlorotetrazolo[1,5-a]pyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN4/c6-4-2-1-3-10-5(4)7-8-9-10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGNMQVGYLFOLB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=NN=N2)C(=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90321478 | |
Record name | 8-chlorotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40971-88-8 | |
Record name | 40971-88-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=376704 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 8-chlorotetrazolo[1,5-a]pyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90321478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.